fsoE protein fsoE protein
Brand Name: Vulcanchem
CAS No.: 145716-75-2
VCID: VC0232983
InChI:
SMILES:
Molecular Formula: C7H7Cl2N
Molecular Weight: 0

fsoE protein

CAS No.: 145716-75-2

Cat. No.: VC0232983

Molecular Formula: C7H7Cl2N

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

fsoE protein - 145716-75-2

Specification

CAS No. 145716-75-2
Molecular Formula C7H7Cl2N
Molecular Weight 0

Introduction

Definition and Biological Context of the FsoE Protein

The fsoE protein is encoded by the fsoE gene within the fso operon, part of the F7(1) serotype P fimbriae gene cluster in UPEC . P fimbriae are heteropolymeric structures composed of a major subunit (FsoA) and three minor subunits: FsoG (a Galα1-4Gal-specific adhesin), FsoE, and FsoF . Unlike the lectin activity of FsoG, FsoE is a non-adhesive structural protein localized at the distal tip of the fimbriae . Its primary role involves mediating initial host-pathogen interactions by facilitating fimbrial assembly and stabilizing adhesion to renal tissues .

Genetic Organization of the fso Operon

The fso operon is organized into a polycistronic cluster encoding four key proteins (Table 1):

Table 1: Genetic Components of the fso Operon

GeneProteinFunction
fsoAFsoAMajor structural subunit; forms fimbrial shaft
fsoGFsoGAdhesin recognizing Galα1-4Gal glycolipids
fsoEFsoEMinor tip subunit; enables fibronectin binding
fsoFFsoFPolymerization initiator; collaborates with FsoE

Deletion mutants lacking fsoE exhibit intact fimbrial structures but show reduced adhesion to renal tubuli and fibronectin-coated surfaces . This highlights FsoE’s auxiliary role in adhesion rather than structural integrity .

Functional Roles in Fimbrial Biogenesis and Adhesion

Role in Fimbrial Polymerization

FsoE collaborates with FsoF to initiate the polymerization of minor and major subunits into mature fimbriae . Immunogold labeling studies confirm that FsoE localizes to the fimbrial tip, where it likely acts as an anchor for subsequent subunit assembly . In fsoE mutants, fimbriae are produced but fail to bind fibronectin or renal basolateral membranes, implicating FsoE in conferring tissue specificity .

Structural Characteristics and Homology

While the tertiary structure of FsoE remains unresolved, its functional homology to other fimbrial tip proteins provides insights. For instance, the F1C fimbrial tip protein FocE binds glycolipids like asialo-GM2 through a GalNAcβ1-4Galβ disaccharide motif . Although FsoE lacks lectin activity, its structural position at the fimbrial tip suggests it may stabilize the adhesin FsoG or expose cryptic binding sites on host glycans . Comparative analysis with the FSSP (Families of Structurally Similar Proteins) database reveals that fimbrial tip proteins often adopt immunoglobulin-like folds, a feature potentially shared by FsoE .

Experimental Evidence from Mutational Studies

Key findings from fsoE mutagenesis experiments are summarized in Table 2:

Table 2: Phenotypic Effects of fsoE Mutations

StrainFimbrial StructureRenal Tubuli AdhesionFibronectin Binding
Wild-type (F7(1))IntactStrongYes
ΔfsoE mutantIntactReduced (~60% of WT)No
ΔfsoF mutantIntactReduced (~55% of WT)No
ΔfsoE/ΔfsoFIntactAbsentNo

Data derived from adhesion assays on rat kidney sections and fibronectin-coated glass . The double mutant’s complete loss of adhesion underscores the synergistic roles of FsoE and FsoF .

Comparative Analysis with Other Fimbrial Systems

The F7(1) P fimbriae differ from related systems like F1C in receptor specificity. While F1C fimbriae bind glycolipids such as asialo-GM2 via FocE , FsoE-mediated adhesion targets proteinaceous substrates like fibronectin . This divergence highlights the evolutionary adaptation of UPEC to exploit tissue-specific niches. Notably, both systems rely on tip-localized minor subunits (FsoE/FocE) to optimize host interactions, suggesting a conserved mechanistic paradigm .

Implications for Therapeutic Development

Targeting FsoE could disrupt UPEC colonization without affecting commensal E. coli strains lacking P fimbriae. Monoclonal antibodies against FsoE’s fibronectin-binding epitopes or small-molecule inhibitors of FsoE-FsoF interactions represent promising avenues . Furthermore, structural resolution of FsoE could enable structure-based drug design, leveraging conserved regions identified through FSSP-based fold classification .

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